Physicochemical Properties and Advanced Applications of 3-(4-Butoxy-phenyl)-acrylic Acid Ethyl Ester
Physicochemical Properties and Advanced Applications of 3-(4-Butoxy-phenyl)-acrylic Acid Ethyl Ester
Executive Summary
3-(4-Butoxy-phenyl)-acrylic acid ethyl ester, commonly referred to as Ethyl 4-butoxycinnamate or Ethyl p-butoxycinnamate , is a highly versatile, lipophilic cinnamate derivative. Characterized by an extended conjugated
This technical guide provides an authoritative synthesis of its physicochemical profiling, structure-activity relationships, and self-validating experimental workflows designed for researchers and drug development professionals.
Chemical Identity and Physicochemical Profiling
The structural architecture of Ethyl 4-butoxycinnamate (
-
The Cinnamate Core: The
-unsaturated ester provides a conjugated -electron system responsible for its strong UV-B absorption ( nm)[2]. -
The Ethyl Ester Moiety: Prevents ionization at physiological pH, rendering the molecule uncharged and highly membrane-permeable compared to its free acid counterpart.
-
The para-Butoxy Chain: The four-carbon alkyl chain significantly increases the partition coefficient (LogP) relative to methoxy-derivatives (e.g., octinoxate or amiloxate)[2]. This enhanced lipophilicity is the primary driver for its superior intracellular target engagement in biological assays.
Quantitative Physicochemical Data
Table 1: Key physicochemical properties of Ethyl 4-butoxycinnamate.
| Property | Value / Description | Method / Rationale |
| IUPAC Name | Ethyl (2E)-3-(4-butoxyphenyl)prop-2-enoate | Standard nomenclature |
| Molecular Formula | Elemental analysis | |
| Molecular Weight | 248.32 g/mol | Computed[2] |
| LogP (Predicted) | ~3.8 - 4.1 | High lipophilicity driven by the butoxy chain |
| Physical State | Viscous liquid to low-melting crystalline solid | Dependent on ambient temperature and purity |
| Solubility | Soluble in DMSO, DMF, EtOH, EtOAc; Insoluble in | Dictates formulation strategy for in vitro assays |
| Thermal Stability | Decomposition onset > 160°C | TGA analysis of related oxy-ring cinnamates[3] |
Biological Significance: Stem Cell Pluripotency
The most profound recent application of Ethyl 4-butoxycinnamate lies in regenerative medicine. According to patent literature (WO2016119085A1), p-alkoxycinnamates and their derivatives are deployed in culture media to maintain the self-renewal and pluripotency of stem cells[1][3].
Mechanistic Causality:
Stem cells in in vitro cultures are highly susceptible to spontaneous differentiation triggered by oxidative stress and fluctuations in the Wnt/
Proposed mechanism of Ethyl 4-butoxycinnamate in maintaining stem cell pluripotency.
Material Science and Photochemical Applications
Beyond biology, the compound serves as a critical monomer and photochemical agent:
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UV-B Filtration: Similar to the EMA-approved UV-filter Amiloxate (isoamyl p-methoxycinnamate)[2][4], the extended conjugation of the p-butoxycinnamate core selectively absorbs high-energy UV-B radiation, dissipating it through harmless cis-trans photoisomerization.
-
Polymer Chemistry: The
-unsaturated ester is a prime candidate for copolymerization. Related oxy ring-substituted ethyl propenoates have been successfully copolymerized with vinyl acetate to create functionalized, thermally stable commercial polymers (stable up to 160–350ºC)[3].
Experimental Workflows and Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the compound and its application in stem cell culture.
Protocol A: Stereoselective Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination
Rationale: While classical Knoevenagel condensations[5] or Fischer esterifications can yield cinnamates, the HWE olefination is prioritized here because it avoids harsh acidic conditions and delivers exclusive (E)-isomer selectivity—a critical requirement for its biological efficacy.
-
Preparation: Flame-dry a 250 mL round-bottom flask purged with Argon. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) and suspend in 50 mL of anhydrous Tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0°C. Dropwise, add 1.2 equivalents of Triethyl phosphonoacetate. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.
-
Aldehyde Addition: Dissolve 1.0 equivalent of 4-Butoxybenzaldehyde in 10 mL of anhydrous THF. Add this dropwise to the ylide solution at 0°C.
-
Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the aldehyde spot under UV (254 nm) confirms completion.
-
Quenching & Extraction: Quench with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude product via silica gel flash chromatography to yield pure (E)-Ethyl 4-butoxycinnamate.
Protocol B: Stem Cell Culture Supplementation
Rationale: Due to its high LogP, the compound is insoluble in aqueous media and must be formulated in a carrier solvent without inducing solvent toxicity.
-
Stock Solution: Dissolve the purified Ethyl 4-butoxycinnamate in cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C protected from light (to prevent trans-to-cis photoisomerization).
-
Media Preparation: Dilute the stock solution directly into the stem cell maintenance medium (e.g., mTeSR™1 or standard DMEM/F12 + LIF) to a final working concentration of 1–10
M. Crucial: Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity. -
Cell Culturing: Replace the culture media of the stem cells every 24 hours with the freshly supplemented media[1].
-
Validation: After 5 days of culture, validate pluripotency maintenance by performing flow cytometry or RT-qPCR for Oct4 and Nanog markers against a vehicle-control (DMSO only) baseline.
End-to-end workflow from chemical synthesis to biological validation.
Analytical Characterization Standards
To verify the integrity of the synthesized compound before biological application, the following analytical signatures must be confirmed:
-
HPLC: Utilizing a C18 reverse-phase column with an Acetonitrile/Water gradient (70:30 to 95:5). The compound will elute late due to its lipophilicity. Detect at 310 nm.
-
H-NMR (400 MHz,
):- 7.65 (d, J = 16.0 Hz, 1H, Ar-CH =CH) - Confirms the trans (E) alkene geometry.
- 7.48 (d, J = 8.7 Hz, 2H, Ar-H)
- 6.89 (d, J = 8.7 Hz, 2H, Ar-H)
- 6.30 (d, J = 16.0 Hz, 1H, Ar-CH=CH )
-
4.25 (q, J = 7.1 Hz, 2H, -COOCH
CH ) -
3.98 (t, J = 6.5 Hz, 2H, -OCH
CH CH CH ) -
1.80 – 1.45 (m, 4H, -OCH
CH CH CH ) -
1.33 (t, J = 7.1 Hz, 3H, -COOCH
CH ) -
0.98 (t, J = 7.4 Hz, 3H, -OCH
CH CH CH )
References
- Bao, Y., Li, Y., & Qin, H. (2016).Application of ethyl p-methoxycinnamate and derivatives in maintaining self-renewal and pluripotency of stem cells. World Intellectual Property Organization. WO2016119085A1.
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Kharas, G. (2021). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. URL:[Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1549789, Amiloxate. PubChem. URL:[Link]
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Rudyanto, M., et al. (2010). SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE. Indonesian Journal of Chemistry. ResearchGate. URL:[Link]
